REACTION_CXSMILES
|
FC(F)(F)[C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:14]([O-:16])=[O:15])=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].[OH-:19].[Na+].Cl>O>[N+:14]([C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:19])=[CH:6][NH:7]2)=[CH:12][CH:11]=1)([O-:16])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CNC2=CC(=CC=C12)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane/methanol 10:1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulphate the solvents
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted from diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |